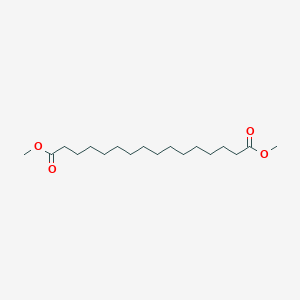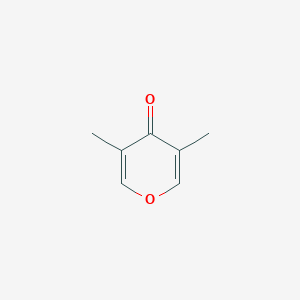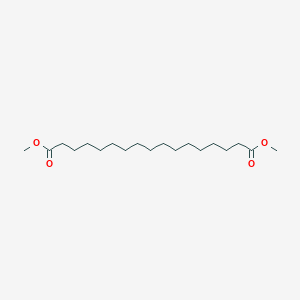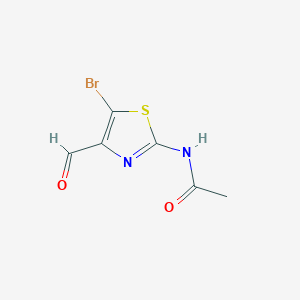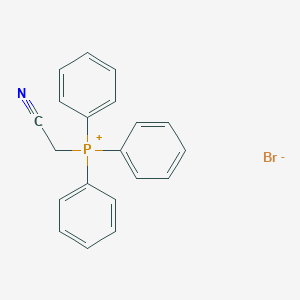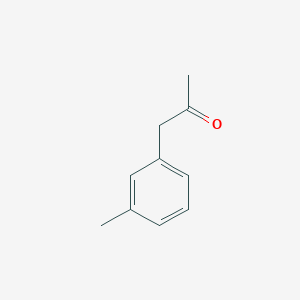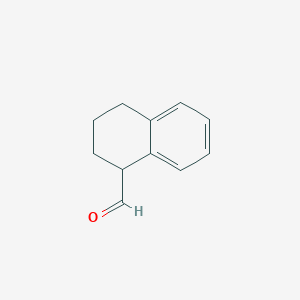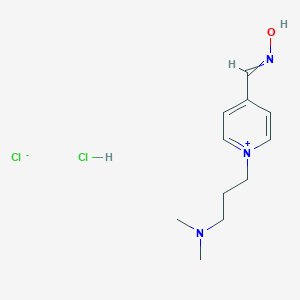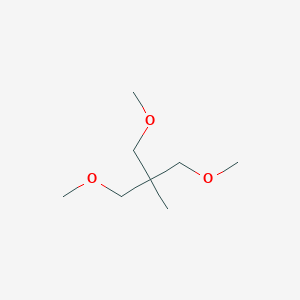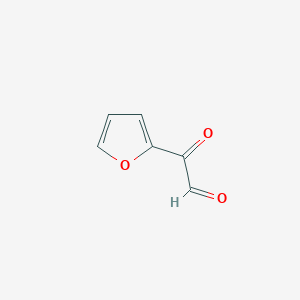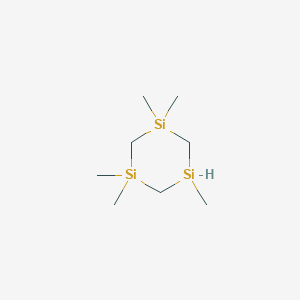
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane, also known as PTMS, is an organosilicon compound that has gained significant attention in scientific research due to its unique chemical properties. PTMS is a colorless liquid with a molecular formula of C8H24Si3 and a molecular weight of 220.53 g/mol. It is highly reactive and has been widely used in various scientific fields, including materials science, chemical synthesis, and biomedical research.
Mécanisme D'action
The mechanism of action of 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane is not well understood. However, it is believed that 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane acts as a nucleophile in chemical reactions, attacking electrophilic centers in organic molecules. It is also believed that 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane can act as a Lewis acid, accepting electron pairs from other molecules.
Biochemical and Physiological Effects:
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and non-irritating to the skin and eyes. 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane has also been shown to have low acute toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a reducing agent in organic synthesis. It is also a versatile precursor for the synthesis of various organosilicon compounds. However, 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane has some limitations for lab experiments. It is highly reactive and can be dangerous if not handled properly. It is also relatively expensive compared to other reducing agents and precursors.
Orientations Futures
There are several future directions for the use of 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane in scientific research. One potential application is in the production of silicone elastomers with improved mechanical properties. Another potential application is in the synthesis of novel organosilicon compounds with unique chemical and physical properties. 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane may also have potential applications in the field of catalysis, as a Lewis acid catalyst for various chemical reactions. Further research is needed to fully understand the potential applications of 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane in scientific research.
Méthodes De Synthèse
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane can be synthesized through several methods, including the reaction of trichlorosilane with magnesium and methyl chloride, the reaction of trichlorosilane with sodium and methyl chloride, and the reaction of trichlorosilane with lithium and methyl chloride. The most common method of synthesizing 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane is through the reaction of trichlorosilane with magnesium and methyl chloride.
Applications De Recherche Scientifique
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane has been extensively used in scientific research due to its unique chemical properties. It has been used as a reducing agent in organic synthesis, as a curing agent in the production of silicone rubber, and as a crosslinking agent in the production of silicone elastomers. 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane has also been used as a precursor for the synthesis of various organosilicon compounds, including siloxanes, silazanes, and silanes.
Propriétés
Numéro CAS |
17882-80-3 |
|---|---|
Nom du produit |
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane |
Formule moléculaire |
C8H22Si3 |
Poids moléculaire |
202.52 g/mol |
Nom IUPAC |
1,1,3,3,5-pentamethyl-1,3,5-trisilinane |
InChI |
InChI=1S/C8H22Si3/c1-9-6-10(2,3)8-11(4,5)7-9/h9H,6-8H2,1-5H3 |
Clé InChI |
FDBLCTDNVYXBCP-UHFFFAOYSA-N |
SMILES |
C[SiH]1C[Si](C[Si](C1)(C)C)(C)C |
SMILES canonique |
C[SiH]1C[Si](C[Si](C1)(C)C)(C)C |
Synonymes |
1,1,3,3,5-Pentamethyl-1,3,5-trisilacyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



